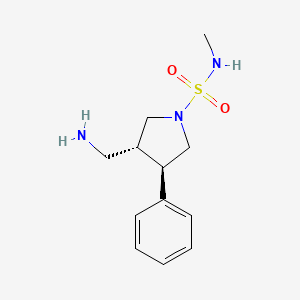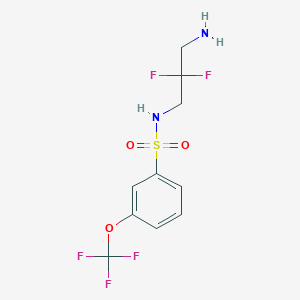![molecular formula C11H14F2N4 B6645237 2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)
2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as AF-DX 384 and is a potent and selective antagonist for the M2 muscarinic receptor. The M2 receptor is a subtype of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release.
作用機序
AF-DX 384 is a selective antagonist for the M2 muscarinic receptor. The M2 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release. AF-DX 384 binds to the M2 receptor and prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathway and the physiological processes regulated by the M2 receptor.
Biochemical and Physiological Effects
AF-DX 384 has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, this compound has been shown to inhibit the release of acetylcholine and other neurotransmitters, which can lead to the modulation of synaptic plasticity and cognitive function. In cardiovascular research, AF-DX 384 has been shown to inhibit the M2 receptor-mediated regulation of heart rate and smooth muscle contraction, which can lead to the modulation of blood pressure and vascular tone.
実験室実験の利点と制限
AF-DX 384 has several advantages for lab experiments, including its high selectivity for the M2 receptor and its potency as an antagonist. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the scientific research of AF-DX 384. In neuroscience, this compound could be used to study the role of the M2 receptor in various neurological disorders, including Alzheimer's disease and schizophrenia. In cardiovascular research, AF-DX 384 could be used to study the role of the M2 receptor in the regulation of blood pressure and vascular tone in various disease states, including hypertension and atherosclerosis. Additionally, AF-DX 384 could be used as a tool for the development of new drugs that target the M2 receptor.
合成法
The synthesis of AF-DX 384 involves several steps, including the reaction of 2,4-dimethyl-3-pyridinecarbonitrile with sodium hydride to form a sodium salt, followed by the reaction with 1,3-dibromopropane to obtain 2,4-dimethyl-3-(3-bromopropyl)pyridine. This compound is then reacted with 2,2-difluoroethylamine to obtain the final product, AF-DX 384.
科学的研究の応用
AF-DX 384 has been extensively studied in scientific research due to its potential in various fields. In neuroscience, this compound has been used to study the role of the M2 receptor in the regulation of neurotransmitter release and synaptic plasticity. AF-DX 384 has also been used in cardiovascular research to study the role of the M2 receptor in heart rate regulation and smooth muscle contraction.
特性
IUPAC Name |
2-[(3-amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N4/c1-7-3-8(2)17-10(9(7)4-14)16-6-11(12,13)5-15/h3H,5-6,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLEZOYFGBKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCC(CN)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)




![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)



